molecular formula C13H14N2O8 B14205949 2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid CAS No. 834860-98-9

2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid

Cat. No.: B14205949
CAS No.: 834860-98-9
M. Wt: 326.26 g/mol
InChI Key: HKWOTMOYJLFVAI-UHFFFAOYSA-N
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Description

2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid is a complex organic compound with a molecular formula of C14H16N2O8 It is characterized by the presence of a nitrobenzoyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid typically involves multiple steps. One common method includes the reaction of ethylenediamine with chloroacetic acid to form an intermediate, which is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification processes such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoyl compounds.

Scientific Research Applications

2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo redox reactions, influencing cellular pathways and enzyme activities. The compound’s ability to form complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar structural features.

    Nitrilotriacetic acid (NTA): Another chelating agent with comparable properties.

    Diethylenetriaminepentaacetic acid (DTPA): A compound with extended chelating capabilities.

Uniqueness

2,2’-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and potential biological activity not found in the other similar compounds.

Properties

CAS No.

834860-98-9

Molecular Formula

C13H14N2O8

Molecular Weight

326.26 g/mol

IUPAC Name

2-[carboxymethyl-[2-(4-nitrobenzoyl)oxyethyl]amino]acetic acid

InChI

InChI=1S/C13H14N2O8/c16-11(17)7-14(8-12(18)19)5-6-23-13(20)9-1-3-10(4-2-9)15(21)22/h1-4H,5-8H2,(H,16,17)(H,18,19)

InChI Key

HKWOTMOYJLFVAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCN(CC(=O)O)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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